molecular formula C10H10N2O2 B1419770 Methyl 5-amino-1H-indole-3-carboxylate CAS No. 686747-19-3

Methyl 5-amino-1H-indole-3-carboxylate

Cat. No. B1419770
CAS RN: 686747-19-3
M. Wt: 190.2 g/mol
InChI Key: OYGOYLXTHMHOHW-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 686747-19-3 . It has a molecular weight of 190.2 and its IUPAC name is methyl 5-amino-1H-indole-3-carboxylate . It is used as a reactant in the biosynthesis of inhibitors of protein kinases .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-1H-indole-3-carboxylate” is represented by the linear formula C10H10N2O2 . The InChI code for this compound is 1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-indole-3-carboxylate” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antiviral Activity

“Methyl 5-amino-1H-indole-3-carboxylate” derivatives have been synthesized and tested for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A, with one compound exhibiting an IC50 value of 7.53 μmol/L and a high selectivity index against CoxB3 virus . This suggests potential for the development of new antiviral drugs based on indole derivatives.

Anti-inflammatory and Analgesic Activities

Indole derivatives, including those related to “Methyl 5-amino-1H-indole-3-carboxylate,” have been investigated for their anti-inflammatory and analgesic effects. Studies have shown that these compounds can be effective in reducing inflammation and pain, which could lead to new treatments for conditions like arthritis or chronic pain .

Anticancer Properties

The indole nucleus is a common structure found in many synthetic drug molecules, and its derivatives have been explored for anticancer applications. The ability of these compounds to bind with high affinity to multiple receptors makes them promising candidates for cancer therapy .

Antimicrobial Effects

Indole derivatives have also been studied for their antimicrobial properties. Their broad-spectrum biological activities make them interesting candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Antidiabetic Potential

Research has indicated that indole derivatives may have applications in treating diabetes. By synthesizing various scaffolds of indole, researchers aim to screen for different pharmacological activities, including antidiabetic effects .

Antimalarial Activity

“Methyl 5-amino-1H-indole-3-carboxylate” and its derivatives have been explored for their antimalarial properties. Given the global impact of malaria and the need for new treatments, the potential of indole derivatives in this field is significant .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with it are P261, P305+P351+P338 .

Future Directions

Indole derivatives, including “Methyl 5-amino-1H-indole-3-carboxylate”, have attracted increasing attention in recent years due to their significant biological activities . They are being explored for newer therapeutic possibilities and are also being used in the synthesis of various other compounds .

properties

IUPAC Name

methyl 5-amino-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGOYLXTHMHOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666432
Record name Methyl 5-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1H-indole-3-carboxylate

CAS RN

686747-19-3
Record name Methyl 5-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-2-methylbenzenesulphonyl chloride (124 mg, 0.552 mmol) in dichloromethane (4 mL) was added pyridine (100 μL, 1.3 mmol) and the mixture was stirred under N2 for 5 min, after which time 5-amino-1H-indole-carboxylic acid methyl ester (100 mg, 0.526 mmol) was added. The resulting mixture was stirred for 1.5 h at room temperature, then saturated NaHCO3 solution (15 mL) was added and the mixture was extracted into ethyl acetate (20 mL). The organic phase was washed with brine, dried (Na2SO4), filtered and evaporated to give a residue that was purified using flash chromatography to afford a white solid (129 mg, 65%), single spot at Rf 0.84 (ethyl acetate). mp 216.8-219.3° C., [22], HPLC purity 99+% (tR 2.07 min in 10% water-acetonitrile). 1H NMR (d6-DMSO): δ 11.91 (1H, s), 10.32 (1H, s), 8.03 (1H, d, J=3.0 Hz), 7.82 (1H, d, J=7.9 Hz), 7.70-7.67 (2H, m), 7.37-7.31 (2H, m), 6.95 (1H, dd, J=8.6, 2.0 Hz), 3.77 (3H, s), 2.65 (3H, s). LCMS: 377.09. FAB-MS (MH+, C17H15ClN2O4S): calcd 378.0441, found 378.0439.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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